

# toxicological data for 3-Chloro-4-(trifluoromethoxy)phenol

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## Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethoxy)phenol
Cat. No.:	B1486893

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An In-Depth Technical Guide to the Toxicological Profile of **3-Chloro-4-(trifluoromethoxy)phenol**

## Introduction

**3-Chloro-4-(trifluoromethoxy)phenol** is a halogenated, trifluoromethoxylated aromatic compound. Its structure suggests its utility as a versatile chemical intermediate, particularly in the synthesis of complex molecules within the agrochemical and pharmaceutical industries.<sup>[1]</sup> Compounds with chlorinated and fluorinated phenyl rings are common pharmacophores and building blocks for herbicides and fungicides due to their enhanced metabolic stability and binding characteristics.<sup>[1]</sup>

However, the very features that make this molecule synthetically attractive—the chloro- and trifluoromethoxy- substitutions on a phenol backbone—also raise specific toxicological questions. The phenol moiety is known for its systemic toxicity, while halogenated aromatic compounds can exhibit persistence and specific organ toxicities.<sup>[2][3]</sup> This guide provides a comprehensive overview of the currently available toxicological data for **3-Chloro-4-(trifluoromethoxy)phenol**. Critically, for a compound at this stage of industrial use, there is a significant lack of published, peer-reviewed toxicological studies.<sup>[4]</sup>

Therefore, this document will adopt a dual approach:

- Data Synthesis: Present and analyze the limited available safety data for **3-Chloro-4-(trifluoromethoxy)phenol**.
- Predictive Toxicology and Hazard Assessment: Employ a structure-activity relationship (SAR) analysis by examining toxicological data from structurally analogous compounds. This approach is fundamental in regulatory toxicology for assessing chemicals with incomplete data profiles.
- Proposed Experimental Workflows: Provide detailed, best-practice experimental protocols for key toxicological endpoints. This serves as a practical guide for researchers and drug development professionals to generate the necessary data for a robust safety assessment.

This guide is designed to be a living document, providing both what is known and a clear roadmap for acquiring the critical missing data needed for comprehensive risk assessment.

## Part 1: Physicochemical Properties and Toxicokinetics

Understanding the physicochemical properties of a compound is the foundation of toxicology. These properties govern its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

Known and Predicted Properties:

Property	Value / Data	Source / Comment
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClF <sub>3</sub> O	PubChem
Molecular Weight	196.55 g/mol	PubChem
Appearance	White Crystalline Solid (Predicted)	Based on analogs
Water Solubility	Low (Predicted)	Typical for halogenated phenols
LogP (Octanol-Water Partition Coefficient)	2.8 - 3.8 (Predicted)	[5][6] Indicates potential for bioaccumulation
pKa	~8.36 (Predicted)	[7] Weakly acidic phenol group

#### Toxicokinetic Profile (Inferred):

- Absorption: Due to its moderate lipophilicity (LogP) and solid nature, dermal and inhalation routes are significant potential pathways for occupational exposure.[5] Oral absorption is also likely.
- Distribution: The predicted LogP suggests the compound may distribute into fatty tissues.
- Metabolism: Metabolism is expected to occur in the liver via cytochrome P450 enzymes, likely involving hydroxylation of the aromatic ring, followed by conjugation (glucuronidation or sulfation) for excretion. The trifluoromethoxy group is generally stable and less prone to metabolic cleavage than a methoxy group.
- Excretion: Metabolites are primarily expected to be excreted via urine.

## Part 2: Hazard Identification and Acute Toxicity

Acute toxicity testing provides data on the adverse effects that may result from a single, short-term exposure to a substance.

**Data for 3-Chloro-4-(trifluoromethoxy)phenol:** A publicly available Safety Data Sheet (SDS) for this specific compound indicates that no data is available for acute oral, dermal, or

inhalation toxicity.[4]

**Analysis of Structural Analogs:** To estimate the potential acute toxicity, we can examine data from closely related compounds.

Compound	CAS No.	Acute Oral Toxicity	Acute Dermal Toxicity	Other Acute Effects
4-(Trifluoromethoxy)phenol	828-27-3	Harmful if swallowed (ATE: 500 mg/kg)	Harmful in contact with skin[8]	Causes skin/eye irritation, May cause respiratory irritation.[8][9]
4-Chloro-3-(trifluoromethyl)phenol	6294-93-5	Harmful if swallowed[6][10]	Harmful in contact with skin[6][10]	Causes severe skin burns and eye damage.[10]
4-(Trifluoromethyl)phenol	402-45-9	Toxic if swallowed[5]	Data not specified	Causes skin irritation and serious eye damage.[5]

**Expert Assessment:** The data from structural analogs consistently indicate that this class of compounds is harmful to toxic if swallowed and can cause significant skin and eye irritation or damage.[5][6][8][9][10] The presence of both the chloro- and trifluoromethoxy- groups on the phenol ring suggests that **3-Chloro-4-(trifluoromethoxy)phenol** will likely exhibit similar or potentially greater toxicity. It should be handled as a substance with high acute toxicity potential.

## Proposed Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol follows the Acute Toxic Class Method (OECD Test Guideline 423), which allows for hazard classification with a minimal number of animals.

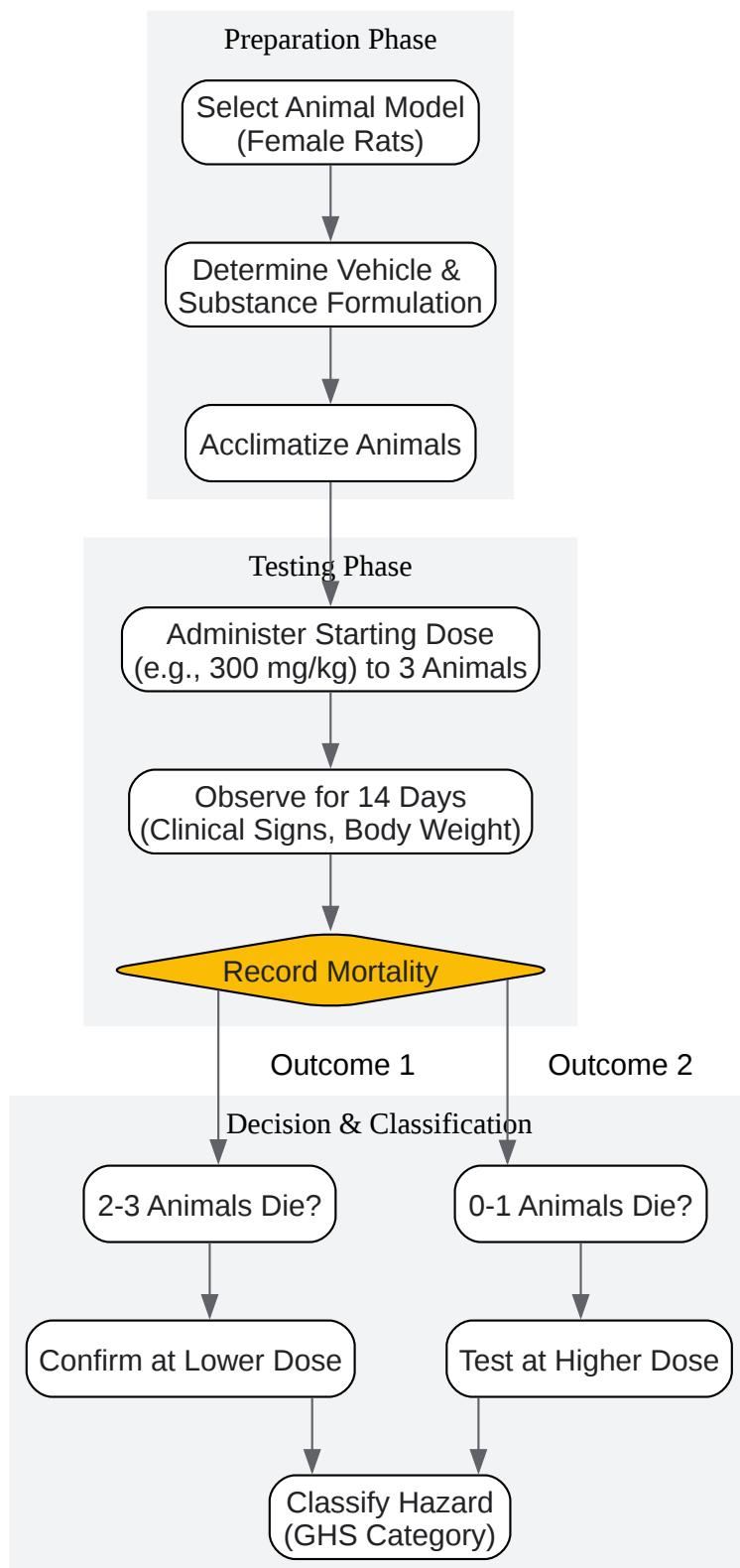
**Causality and Justification:** The choice of OECD 423 is based on ethical considerations (animal welfare) and its wide regulatory acceptance. It provides sufficient information to classify the

substance for GHS categories 1 through 4, which is the primary goal of acute toxicity testing.

#### Methodology:

- Animals: Use a single sex (typically female rats, as they are often slightly more sensitive) for the initial test.
- Housing: House animals individually in standard laboratory conditions with controlled temperature, humidity, and light cycle. Provide access to standard diet and water ad libitum.
- Dose Administration:
  - Administer the test substance by oral gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).
  - Begin with a starting dose of 300 mg/kg body weight, based on the data from analogs.
- Observations:
  - Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
  - Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors and convulsions).
  - Record body weights shortly before administration and at least weekly thereafter.
- Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day period at a given dose determines the next step (testing at a lower or higher dose) according to the OECD 423 flowchart.
- Pathology: Perform a gross necropsy on all animals at the end of the observation period.

#### Workflow Diagram:

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Caption: Workflow for Acute Oral Toxicity Testing via OECD 423.

## Part 3: Genotoxicity and Carcinogenicity

**Genotoxicity:** Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations, chromosomal aberrations), which may lead to cancer or heritable diseases.

- Data for **3-Chloro-4-(trifluoromethoxy)phenol**: No data available.[4]
- Data from Analogs: No specific genotoxicity data was found for the closest structural analogs in the initial search.
- Assessment based on Chemical Class: Chlorophenols as a class have mixed results in genotoxicity assays. Some, like 2,4,6-trichlorophenol, are associated with DNA damage.[2] The potential for reactive metabolites formed during hepatic metabolism to interact with DNA cannot be ruled out without specific testing.

**Carcinogenicity:** Carcinogenicity studies assess the potential of a substance to cause cancer over the lifespan of an animal.

- Data for **3-Chloro-4-(trifluoromethoxy)phenol**: No data available.[4]
- Data from Analogs & Chemical Class: The International Agency for Research on Cancer (IARC) and the World Health Organization (WHO) have classified several chlorophenols as potential or suspected human carcinogens (Group 2B).[2] For example, 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen." [11] Studies on other substituted phenols, such as 4-methoxyphenol, have demonstrated carcinogenicity in rats.[12] This raises a structural alert for **3-Chloro-4-(trifluoromethoxy)phenol**.

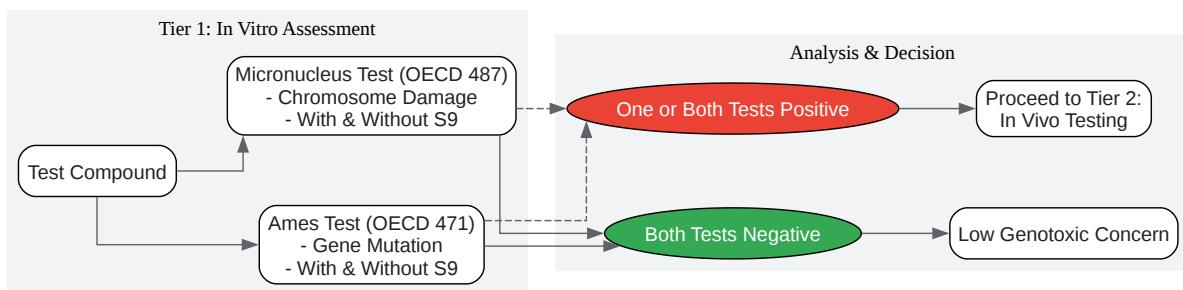
## Proposed Experimental Strategy: A Tiered Approach to Genotoxicity Testing

**Causality and Justification:** A tiered, or battery, approach is the standard for genotoxicity assessment. It combines an *in vitro* test for gene mutations with a test for chromosomal damage, providing a comprehensive screen before proceeding to more complex and costly *in vivo* studies.

Tier 1: *In Vitro* Battery

- Bacterial Reverse Mutation Test (Ames Test - OECD 471):
  - Principle: This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.
  - Justification: It is a rapid, sensitive, and highly standardized screen for point mutations caused by a chemical or its metabolites. The test must be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in the body.
- In Vitro Mammalian Cell Micronucleus Test (OECD 487):
  - Principle: This assay detects damage to chromosomes or the mitotic spindle. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
  - Justification: It provides information on clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which are key mechanisms of genotoxicity not detected by the Ames test.

Workflow Diagram:



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Caption: Tiered workflow for genotoxicity assessment.

Tier 2: In Vivo Testing (if Tier 1 is positive) If clear evidence of genotoxicity is found in vitro, an in vivo test, such as the Mammalian Erythrocyte Micronucleus Test (OECD 474) using rodents, would be the required next step to determine if the effect is expressed in a whole animal system.

## Part 4: Reproductive and Developmental Toxicity

This area of toxicology investigates the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

- Data for **3-Chloro-4-(trifluoromethoxy)phenol**: No data available.[4]
- Data from Analogs & Chemical Class: Phenol itself is a known developmental toxicant in animals, associated with reduced fetal weight and viability at high doses.[13][14] Many endocrine-disrupting chemicals, which can interfere with reproductive health, have a phenolic structure.[15] Given the widespread use of similar compounds in pesticides, which are often designed to interfere with biological systems, there is a clear need to investigate this endpoint.

## Proposed Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

**Causality and Justification:** For a compound with limited data, the combined OECD 422 study is a highly efficient screening method. It provides information on repeated dose toxicity (targeting systemic organs), reproductive performance (fertility, gestation), and developmental effects in offspring, all within a single study, thereby reducing animal usage.

**Methodology:**

- **Animals:** Use male and female rats.

- Dose Administration: Administer the test substance daily by oral gavage at three dose levels plus a control group. Dosing should begin in males for 2 weeks prior to mating and continue for a total of 4 weeks. In females, dosing should occur for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
- Mating: After 2 weeks of dosing, co-house one male and one female from the same dose group for up to 2 weeks to allow mating.
- Endpoints (Parental Animals):
  - Systemic Toxicity: Monitor clinical signs, body weight, and food consumption. Conduct hematology, clinical chemistry, and full histopathology on parental animals.
  - Reproductive Performance: Record mating index, fertility index, gestation length.
- Endpoints (Offspring):
  - Record number of live and dead pups at birth.
  - Monitor pup viability, body weight, and clinical signs until day 4 post-partum.
  - Conduct a gross necropsy on all offspring.

This screening study provides a robust dataset to identify any potential for reproductive or developmental toxicity, which would guide the need for more extensive multi-generational studies.

## Conclusion and Recommendations

The toxicological profile of **3-Chloro-4-(trifluoromethoxy)phenol** is largely incomplete. While it is a valuable intermediate in the chemical industry, the absence of empirical data is a significant gap for any comprehensive risk assessment.

Based on a thorough analysis of its chemical structure and data from closely related analogs, it is prudent to handle **3-Chloro-4-(trifluoromethoxy)phenol** as a substance that is potentially:

- Acutely toxic if swallowed or in contact with skin.

- A severe skin and eye irritant.
- A suspect genotoxin and/or carcinogen, warranting further investigation.
- A potential reproductive or developmental toxicant.

It is strongly recommended that the experimental workflows outlined in this guide be undertaken to fill the existing data gaps. The tiered testing strategy proposed for genotoxicity and the use of the combined OECD 422 study represent an efficient, ethical, and scientifically robust approach to characterizing the hazards of this compound. This data is essential for establishing safe handling procedures, protecting occupational health, and ensuring environmental safety.

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